molecular formula C9H12N2S B8763754 2-(BENZYLSULFANYL)ETHANIMIDAMIDE

2-(BENZYLSULFANYL)ETHANIMIDAMIDE

Cat. No.: B8763754
M. Wt: 180.27 g/mol
InChI Key: DWTUMWQHYUTPFN-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)ethanimidamide is a sulfur-containing amidine derivative characterized by a benzylsulfanyl group (-S-CH₂-C₆H₅) attached to an ethanimidamide backbone.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

2-benzylsulfanylethanimidamide

InChI

InChI=1S/C9H12N2S/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11)

InChI Key

DWTUMWQHYUTPFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)ETHANIMIDAMIDE typically involves the reaction of benzylthiol with acetamidine. One common method involves the use of acetamidine hydrochloride as a starting material, which reacts with benzylthiol under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted benzylthioacetamidine derivatives.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to form stable complexes with metal ions can be exploited in various catalytic processes.

Comparison with Similar Compounds

Molecular Geometry and Substituent Effects

The benzylsulfanyl moiety is a common feature in several compounds described in the evidence. For example:

  • Benzyl 2-(benzylsulfanyl)benzoate () exhibits dihedral angles of 5.86° (between the central aromatic ring and O-benzyl group) and 72.02° (between the central ring and S-benzyl group). These angles suggest steric and electronic interactions between substituents, which may influence conformational flexibility.
  • 2-(Benzylsulfanyl)-7H-purin-6-one () features a benzylsulfanyl group attached to a purine ring.

Table 1: Structural Parameters of Benzylsulfanyl Derivatives

Compound Functional Group Key Dihedral Angles (°) Intermolecular Interactions
Benzyl 2-(benzylsulfanyl)benzoate Ester, benzylsulfanyl 5.86 (central/O-benzyl), 72.02 (central/S-benzyl) C–H⋯O hydrogen bonds, C–H⋯π interactions
2-(Benzylsulfanyl)-7H-purin-6-one Purine, benzylsulfanyl Not reported Hydrazone tautomerism (ground and excited states)
2-(Benzylsulfanyl)ethanimidamide (hypothetical) Amidine, benzylsulfanyl Data not available Predicted: N–H⋯S/N–H⋯O hydrogen bonds

Crystallographic Insights

  • The crystal packing of benzyl 2-(benzylsulfanyl)benzoate involves inversion dimers linked by C–H⋯O hydrogen bonds, forming a 3D network . Such interactions are critical for stabilizing crystal lattices and may correlate with melting points or solubility.

Reactivity and Tautomerism

  • The hydrazone form of 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones was confirmed in both ground and excited states (). For amidines like this compound, tautomerism between imine and amine forms could influence acidity/basicity and binding interactions.

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